Cas no 145689-96-9 ((3-ethyl-1,2-oxazol-5-yl)methanamine)
(3-ethyl-1,2-oxazol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (3-Ethylisoxazol-5-yl)methanamine
- (3-ethyl-1,2-oxazol-5-yl)methanamine
- [(3-Ethylisoxazol-5-yl)methyl]amine
- 5-Isoxazolemethanamine,3-ethyl-
- C-(3-Ethyl-isoxazol-5-yl)-methylamine
- Albb-009799
- TIMTEC-BB SBB010250
- 3-Ethyl-5-isoxazoleMethanaMine
- 1-(3-ethylisoxazol-5-yl)methanamine
- 1-(3-ethylisoxazol-5-yl)methanamine(SALTDATA: FREE)
- 1-(3-Ethyl-5-isoxazolyl)methanamine
- 5-aminomethyl-3-ethyl-isoxazole
- HMS1697I07
- MFCD07801103
- 5-Isoxazolemethanamine, 3-ethyl-
- 145689-96-9
- (3-ethyl-isoxazol-5-yl)methylamine
- Z1198175191
- FT-0736661
- LZSPQVFNMYRNEU-UHFFFAOYSA-N
- AKOS000303300
- 1-(3-ethyl-1,2-oxazol-5-yl)methanamine
- (3-ETHYL-5-ISOXAZOLYL)METHANAMINE
- 1-(3-ethylisoxazol-5-yl)methanamine, AldrichCPR
- F8889-6747
- LS-03274
- SCHEMBL443027
- DTXSID30424351
- EN300-84219
- CS-0085319
-
- MDL: MFCD07801103
- Inchi: 1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3
- InChI Key: LZSPQVFNMYRNEU-UHFFFAOYSA-N
- SMILES: O1C(CN)=CC(CC)=N1
Computed Properties
- Exact Mass: 126.0794
- Monoisotopic Mass: 126.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05
(3-ethyl-1,2-oxazol-5-yl)methanamine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
(3-ethyl-1,2-oxazol-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 058644-250mg |
C-(3-Ethyl-isoxazol-5-yl)-methylamine |
145689-96-9 | 95% | 250mg |
£124.00 | 2022-03-01 | |
| Fluorochem | 058644-1g |
C-(3-Ethyl-isoxazol-5-yl)-methylamine |
145689-96-9 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 058644-5g |
C-(3-Ethyl-isoxazol-5-yl)-methylamine |
145689-96-9 | 95% | 5g |
£744.00 | 2022-03-01 | |
| Fluorochem | 058644-10g |
C-(3-Ethyl-isoxazol-5-yl)-methylamine |
145689-96-9 | 95% | 10g |
£1225.00 | 2022-03-01 | |
| TRC | B438673-5mg |
(3-ethyl-1,2-oxazol-5-yl)methanamine |
145689-96-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B438673-10mg |
(3-ethyl-1,2-oxazol-5-yl)methanamine |
145689-96-9 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B438673-50mg |
(3-ethyl-1,2-oxazol-5-yl)methanamine |
145689-96-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM127461-1g |
(3-ethylisoxazol-5-yl)methanamine |
145689-96-9 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM127461-1g |
(3-ethylisoxazol-5-yl)methanamine |
145689-96-9 | 95% | 1g |
$430 | 2023-03-07 | |
| Chemenu | CM127461-5g |
(3-ethylisoxazol-5-yl)methanamine |
145689-96-9 | 95% | 5g |
$1237 | 2023-03-07 |
(3-ethyl-1,2-oxazol-5-yl)methanamine Suppliers
(3-ethyl-1,2-oxazol-5-yl)methanamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (3-ethyl-1,2-oxazol-5-yl)methanamine
Comprehensive Overview of (3-ethyl-1,2-oxazol-5-yl)methanamine (CAS No. 145689-96-9): Properties, Applications, and Industry Insights
(3-ethyl-1,2-oxazol-5-yl)methanamine, identified by its CAS number 145689-96-9, is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This oxazole derivative features a unique 5-membered ring structure with an ethyl substituent and an amine functional group, making it a versatile building block for drug discovery and material science applications. Recent studies highlight its potential as a bioactive scaffold in developing novel therapeutics targeting neurological and metabolic disorders.
The molecular structure of (3-ethyl-1,2-oxazol-5-yl)methanamine (CAS 145689-96-9) exhibits remarkable stability and reactivity, enabling its use in click chemistry and catalyzed cross-coupling reactions. Researchers are particularly interested in its hydrogen bonding capacity and lipophilic properties, which influence bioavailability in drug formulations. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, addressing growing industry demands for high-quality chemical intermediates.
Current market trends show increased searches for "oxazole amine derivatives" and "small molecule drug candidates," reflecting the compound's relevance in precision medicine development. Its low molecular weight (140.18 g/mol) and optimal logP value (1.82) make it attractive for blood-brain barrier penetration studies, a hot topic in neurodegenerative disease research. Pharmaceutical companies are exploring its potential in allosteric modulator design for GPCR targets.
Environmental and safety profiles of 145689-96-9 comply with REACH regulations, with biodegradation studies showing moderate persistence in aquatic systems. The compound's thermal stability (decomposition >200°C) supports its use in high-temperature synthesis processes. Recent patent filings reveal innovative applications in OLED materials and conductive polymers, aligning with the global push for sustainable electronics.
Quality control protocols for (3-ethyl-1,2-oxazol-5-yl)methanamine emphasize residual solvent monitoring and heavy metal screening to meet ICH guidelines. Analytical data sheets typically report water content <0.5% and ash content <0.1%, crucial parameters for GMP manufacturing. The compound's crystalline form demonstrates excellent storage stability under nitrogen atmosphere at 2-8°C, addressing logistics concerns in global supply chains.
Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for gas storage, and as a fluorescence probe in biochemical assays. The electron-rich oxazole ring facilitates π-stacking interactions in supramolecular chemistry, while the primary amine group enables covalent conjugation with biomolecules. These properties drive innovation in diagnostic imaging and targeted drug delivery systems.
Synthetic optimization studies focus on green chemistry approaches, with recent publications describing microwave-assisted synthesis that reduces reaction times by 60% compared to conventional methods. The compound's scalable production makes it economically viable for industrial applications, with current market prices ranging $250-$400 per gram for research-grade material. Regulatory databases list it as non-mutagenic in Ames tests, supporting its safety profile for further development.
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